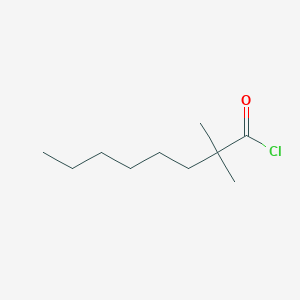
Carbonilhidridotris(trifenilfosfina)iridio(I)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonylhydridotris(triphenylphosphine)iridium(I) is a useful research compound. Its molecular formula is C55H46IrOP3- and its molecular weight is 1007.1 g/mol. The purity is usually 95%.
The exact mass of the compound Carbonylhydridotris(triphenylphosphine)iridium(I) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Carbonylhydridotris(triphenylphosphine)iridium(I) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbonylhydridotris(triphenylphosphine)iridium(I) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Conversión de energía solar
Carbonilhidridotris(trifenilfosfina)iridio(I): se utiliza en aplicaciones de energía solar debido a su capacidad para actuar como fotosensibilizador . Sus propiedades organometálicas facilitan la conversión de energía solar en energía eléctrica, lo que lo convierte en un componente valioso en las células fotovoltaicas.
Tratamiento del agua
Este compuesto también se aplica en los procesos de tratamiento del agua. Su estructura química le permite participar en reacciones que descomponen los contaminantes, purificando así el agua y haciéndola segura para el consumo .
Activación del enlace C-H
En química orgánica, Carbonilhidridotris(trifenilfosfina)iridio(I) se utiliza para la activación del enlace C-H. Este proceso es crucial para modificar los hidrocarburos, lo que puede conducir al desarrollo de nuevos fármacos y materiales .
Catálisis de metales de transición
Como catalizador de metal de transición, este complejo de iridio facilita diversas reacciones químicas. Es particularmente eficaz para acelerar las reacciones que de otro modo serían lentas, aumentando así la eficiencia en la síntesis química .
Identificación de intermedios iónicos
El compuesto reacciona con óxido de difluorofosfina, sulfuro y seleniuro para formar intermedios iónicos. Estos intermedios son esenciales para comprender los mecanismos de reacción y desarrollar nuevas rutas sintéticas .
Formación de nanopartículas
Carbonilhidridotris(trifenilfosfina)iridio(I): participa en la formación de nanopartículas. Estas nanopartículas tienen una amplia gama de aplicaciones, incluidos los sistemas de administración de fármacos y el desarrollo de nuevos materiales con propiedades únicas .
Propiedades
IUPAC Name |
carbon monoxide;iridium;triphenylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.CO.Ir/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h3*1-15H;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVGPTPQWABNND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ir] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H45IrOP3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1007.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17250-25-8 |
Source


|
| Record name | Iridium, carbonylhydrotris(triphenylphosphine)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonylhydrotris(triphenylphosphine)iridium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the key catalytic properties of Carbonylhydridotris(triphenylphosphine)iridium(I)?
A1: Carbonylhydridotris(triphenylphosphine)iridium(I), often abbreviated as IrH(CO)(PPh3)3, is a versatile catalyst known for its ability to facilitate hydrogenation reactions. Research has shown its effectiveness in the homogeneous hydrogenation of buta-1,3-diene and ethylene. [] The catalytic cycle involves the formation of iridium-alkyl intermediates, which subsequently undergo reductive elimination to yield the hydrogenated products. [] Interestingly, the rate of hydrogenation can be influenced by the concentration of triphenylphosphine (PPh3) present in the reaction mixture. []
Q2: How does Carbonylhydridotris(triphenylphosphine)iridium(I) interact with silanes and germanes?
A2: Carbonylhydridotris(triphenylphosphine)iridium(I) readily reacts with a variety of silanes and germanes of the general formula MH3Q (where M = Si or Ge, and Q = H, halogens, SiH3, or CH3). [] This reaction results in the formation of [IrH2(CO)(PPh3)2(MH2Q)] complexes. [] Notably, the geometry of these complexes, specifically the arrangement of the phosphine ligands, is influenced by the identity of the M atom. Germanium-containing complexes predominantly exhibit trans phosphine ligands, whereas silicon-containing counterparts favor cis configurations. []
Q3: Can you elaborate on the significance of ionic intermediates in reactions involving Carbonylhydridotris(triphenylphosphine)iridium(I)?
A3: Research has revealed that reactions of Carbonylhydridotris(triphenylphosphine)iridium(I) with difluorophosphine oxide, sulfide, and selenide proceed through the formation of ionic intermediates. [] These intermediates, identified as [Ir(CO)H2(PPh3)3][PF2Y] (where Y = O, S, or Se), have been characterized using NMR spectroscopy. [] This finding challenges the traditional view that such reactions primarily involve an initial loss of PPh3 from the iridium complex. [] Understanding the role of ionic intermediates can provide valuable insights into the mechanistic pathways of these reactions.
Q4: Are there any structural characterization details available for Carbonylhydridotris(triphenylphosphine)iridium(I)?
A4: While the provided research papers focus primarily on the reactivity and catalytic applications of Carbonylhydridotris(triphenylphosphine)iridium(I), they do not delve into detailed structural characterization data like molecular weight or spectroscopic properties. For comprehensive information on these aspects, it would be beneficial to consult dedicated resources like spectral databases or crystallographic databases.
Q5: How does the structure of Carbonylhydridotris(triphenylphosphine)iridium(I) relate to its activity in reactions with diazonium salts?
A5: Carbonylhydridotris(triphenylphosphine)iridium(I) reacts with substituted benzenediazonium tetrafluoroborates to yield orthometalated arylhydrazido complexes. [] The reaction pathway involves the iridium complex coordinating to the diazonium salt. [] This coordination is likely facilitated by the presence of the hydride ligand in the iridium complex, which can act as a nucleophile. The rate of this reaction, as well as the subsequent conversion of the arylhydrazido complexes to aryldiazene complexes, is influenced by the substituents on the benzene ring of the diazonium salt. [] This highlights the importance of steric and electronic factors in determining the reactivity of the iridium complex.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
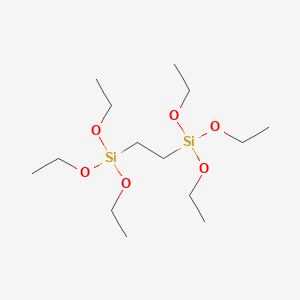

![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)
![3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride](/img/structure/B100291.png)

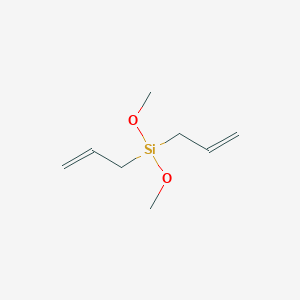
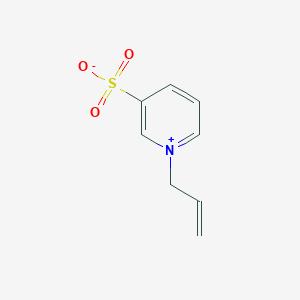


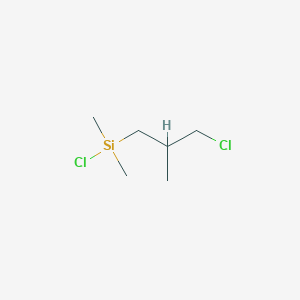
![2-Chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonic acid](/img/structure/B100304.png)


